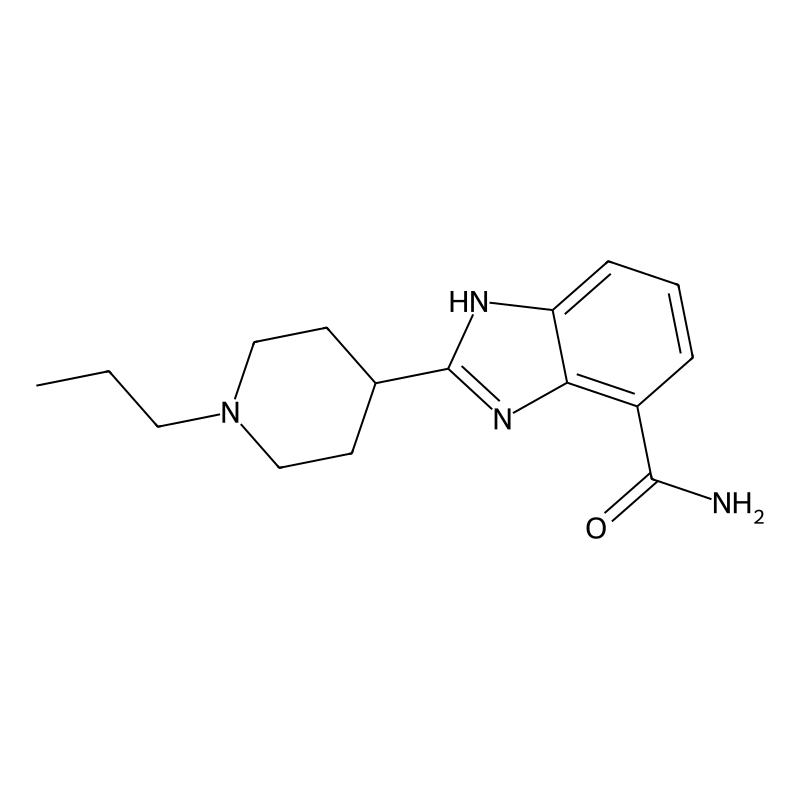

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Proteomics Research

Scientific Field: Proteomics

Summary of the Application: This compound is used in proteomics research. Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.

Application in Antimicrobial Research

Scientific Field: Microbiology

Summary of the Application: Benzimidazole derivatives, including “1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-”, have been studied for their antimicrobial potential.

Application in Organic Synthesis

Scientific Field: Organic Chemistry

Summary of the Application: “1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-” is used as a precursor in the synthesis of potential inhibitors of protein interacting with never in mitosis A-1 (Pin1).

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- is a chemical compound with the molecular formula C16H22N4O and a molecular weight of 286.37 g/mol. This compound features a benzimidazole core, which is a bicyclic structure that includes both benzene and imidazole rings. The presence of the propyl-4-piperidinyl group contributes to its pharmacological properties, making it of interest in medicinal chemistry and drug development .

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- N-Alkylation: The nitrogen atom in the piperidine ring can be alkylated with appropriate alkyl halides to modify its properties.

- Aromatic Substitution: The aromatic system may participate in electrophilic substitution reactions, allowing for further functionalization.

These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for research purposes.

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- has been studied for its biological activities, particularly its potential as a therapeutic agent. It exhibits properties such as:

- Antidepressant Activity: Some studies suggest that this compound may influence neurotransmitter systems, potentially acting as an antidepressant.

- Anticancer Properties: Preliminary research indicates that it may have effects on cancer cell lines, warranting further investigation into its mechanisms of action.

- Neuroprotective Effects: The compound shows promise in protecting neuronal cells from damage, which could be beneficial in neurodegenerative diseases.

The synthesis of 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- typically involves several steps:

- Formation of Benzimidazole: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative.

- Carboxamide Formation: The introduction of the carboxamide group can be achieved via reaction with an appropriate acyl chloride or anhydride.

- Piperidine Modification: The piperidine moiety can be added through N-alkylation using propyl halides under suitable conditions.

These methods allow for the production of the compound in sufficient purity for biological testing.

1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- has several applications:

- Pharmaceutical Research: It is primarily investigated for its potential therapeutic effects in treating depression and cancer.

- Chemical Biology: Used as a biochemical probe to study various biological pathways and mechanisms.

- Synthetic Chemistry: Serves as a building block for synthesizing more complex molecules.

Interaction studies have focused on how 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- interacts with various biological targets. Key findings include:

- Receptor Binding: Investigations into its binding affinity to neurotransmitter receptors have shown potential interactions that could explain its pharmacological effects.

- Enzyme Inhibition: Studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its therapeutic profile.

These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy.

Several compounds share structural similarities with 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(1-Propylpiperidin-4-yl)-1H-benzo[d]imidazole-7-carboxamide | Similar benzimidazole core | Antidepressant | Different piperidine substitution |

| ABT-472 | Contains succinate salt form | Antidepressant | Salt form alters solubility |

| 1H-Benzimidazole-7-carboxylic acid | Lacks piperidine group | Limited activity | No piperidine enhances activity |

The unique combination of the benzimidazole structure and the propylpiperidine group in 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- contributes to its distinct pharmacological profile compared to these similar compounds.

The compound 1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- represents a complex heterocyclic organic molecule with the molecular formula C16H22N4O and a molecular weight of 286.37 grams per mole [1] [2]. The exact mass of this compound has been determined to be 286.179361 atomic mass units, with a monoisotopic mass of 286.179361 atomic mass units [2] [3]. The chemical structure can be represented by the Simplified Molecular Input Line Entry System notation: CCCN1CCC(CC1)C2=NC3=C(C=CC=C3N2)C(=O)N [1] [2] [4].

Table 1: Fundamental Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H22N4O | [1] [2] |

| Molecular Weight | 286.37 g/mol | [1] [2] [5] [3] |

| Exact Mass | 286.179361 u | [2] [3] |

| Monoisotopic Mass | 286.179361 u | [2] |

| CAS Number | 272769-49-0 | [1] [2] [4] [5] [3] |

| MDL Number | MFCD15071121 | [2] [4] [5] |

The structural architecture of this molecule incorporates three distinct functional components: a benzimidazole core system, a piperidinyl ring bearing a propyl substituent, and a carboxamide functional group positioned at the 7-carbon of the benzimidazole ring [1] [2]. The International Union of Pure and Applied Chemistry name for this compound is 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide, reflecting the systematic nomenclature conventions [1] [2].

Physical property predictions indicate a density of 1.2 ± 0.1 grams per cubic centimeter, with a predicted boiling point of 573.2 ± 40.0 degrees Celsius at 760 millimeters of mercury [5] [3]. The compound exhibits a predicted flash point of 300.5 ± 27.3 degrees Celsius and demonstrates a logarithmic partition coefficient of 1.70, indicating moderate lipophilicity [3]. The polar surface area has been calculated as 75.01 square angstroms, suggesting favorable membrane permeability characteristics [3].

Benzimidazole Core: Structural Features and Relevance

The benzimidazole nucleus constitutes a bicyclic planar aromatic system formed by the fusion of a benzene ring with an imidazole ring at the 4,5-positions [6] [7]. This heterocyclic framework represents a 10π electron aromatic system that exhibits exceptional structural stability and unique electronic properties [6] [7]. The benzimidazole core demonstrates amphoteric characteristics, functioning as both a weak base with a conjugate acid pKa of 5.58-5.68 and a weak acid with a deprotonation pKa of 12.75-12.8 [7] [8].

Table 2: Benzimidazole Core Structural Characteristics

| Structural Feature | Description | Source |

|---|---|---|

| Aromatic Ring System | Bicyclic planar aromatic system | [6] [7] [8] |

| Electron Count | 10π electron system | [6] [7] |

| pKa (conjugate acid) | 5.58-5.68 | [7] [8] |

| pKa (deprotonation) | 12.75-12.8 | [7] [8] |

| Dipole Moment | 3.93 D (in dioxane) | [7] |

| Planarity | Planar structure | [6] [7] |

The electronic structure of the benzimidazole ring system features two nitrogen atoms with distinct chemical environments [7] [9]. The nitrogen atom at position 1 exhibits pyrrole-type character, while the nitrogen at position 3 demonstrates pyridine-like properties [7] [9]. This differential nitrogen character contributes to the unique reactivity patterns and binding capabilities of benzimidazole derivatives [7] [9].

The aromatic nature of the benzimidazole system facilitates extensive π-electron delocalization, which stabilizes the molecular framework and influences the electronic properties of substituents attached to the ring system [10] [11]. The planar geometry of the benzimidazole core enables effective π-π stacking interactions in solid-state arrangements and contributes to the overall molecular stability [11] [12].

Piperidinyl Moiety: Configuration and Conformational Analysis

The piperidinyl substituent in 1H-Benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles [13] [14] [15]. The piperidine ring demonstrates conformational preferences that significantly influence the overall molecular geometry and potential biological interactions [13] [14].

Table 3: Piperidine Ring Conformational Properties

| Conformational Property | Value/Description | Source |

|---|---|---|

| Preferred Ring Conformation | Chair conformation | [13] [14] [15] |

| N-H Orientation (neutral) | Equatorial preferred (ΔG° = 0.4 ± 0.2 kcal/mol) | [13] [15] |

| N-H Orientation (protonated) | Axial-like conformer predominant | [13] |

| Conformational Energy Difference | 231 ± 4 cm⁻¹ (0.66 kcal/mol) | [13] |

| Ionization Energy (Chair-Eq) | 8.0223 ± 0.0005 eV | [13] |

| Ionization Energy (Chair-Ax) | 7.9936 ± 0.0005 eV | [13] |

In the neutral state, the nitrogen-hydrogen bond preferentially occupies the equatorial position with a conformational energy difference of 0.4 ± 0.2 kilocalories per mole favoring the equatorial orientation [13] [15]. However, upon protonation, the conformational equilibrium shifts toward the axial-like conformer, demonstrating the significant influence of electrostatic interactions on molecular geometry [13] [14].

The 4-substituent effects on piperidine conformational stability closely parallel those observed in analogous cyclohexane systems [14]. For compounds bearing polar 4-substituents, protonation induces an almost constant stabilization of the axial conformer by approximately 0.7-0.8 kilocalories per mole [14]. This conformational behavior directly impacts the spatial orientation of the benzimidazole core relative to the propyl chain, influencing potential intermolecular interactions and biological activity [14] [16].

The propyl substituent attached to the piperidine nitrogen adopts an extended conformation that positions the terminal methyl group away from the heterocyclic framework, minimizing steric interactions [16]. This extended arrangement facilitates optimal positioning for potential receptor binding interactions while maintaining conformational flexibility [17] [16].

Carboxamide Functional Group: Electronic Properties

The carboxamide functional group positioned at the 7-carbon of the benzimidazole ring exhibits distinctive electronic characteristics that significantly influence the overall molecular properties [18] [19]. The amide linkage demonstrates partial double bond character resulting from resonance delocalization of the nitrogen lone pair electrons into the carbonyl π-system [20] [19].

Table 4: Carboxamide Functional Group Electronic Properties

| Electronic Property | Description | Source |

|---|---|---|

| C=O Stretching Frequency | 1680-1725 cm⁻¹ (amide I band) | [18] [19] |

| Amide Resonance | Partial double bond character from N lone pair delocalization | [20] [19] |

| C-N Bond Character | Restricted rotation due to partial double bond | [19] |

| N Hybridization | sp² hybridization of nitrogen | [19] |

| Molecular Planarity | Planar amide group geometry | [19] |

The resonance stabilization within the carboxamide group results in sp² hybridization of the nitrogen atom, creating a planar geometry that extends the conjugated π-system of the benzimidazole core [19]. This planar arrangement restricts rotation around the carbon-nitrogen bond, contributing to conformational rigidity in the immediate vicinity of the carboxamide substituent [19].

The electronic density distribution within the carboxamide group shows reduced electron density on the carbonyl carbon compared to other carbonyl-containing functional groups [20] [19]. This electronic redistribution decreases the electrophilicity of the carbonyl carbon, resulting in lower reactivity toward nucleophilic attack compared to aldehydes, ketones, or esters [20] [19].

The carboxamide nitrogen atoms function as both hydrogen bond donors and acceptors, facilitating extensive intermolecular interactions in both solution and solid-state environments [18] [21]. The primary amide group (NH₂) provides two potential hydrogen bond donor sites while the carbonyl oxygen serves as a hydrogen bond acceptor, creating multiple opportunities for stabilizing intermolecular interactions [18] [21].

Tautomeric Equilibrium in Solution and Solid State

The benzimidazole core system exhibits annular prototropic tautomerism characterized by rapid 1,3-proton migration between the two nitrogen atoms [9] [22] [23] [24]. This dynamic equilibrium process significantly influences the nuclear magnetic resonance spectroscopic properties and molecular recognition characteristics of benzimidazole derivatives [22] [24].

Table 5: Tautomeric Equilibrium Characteristics

| Tautomeric Aspect | Observation | Source |

|---|---|---|

| Type of Tautomerism | Annular prototropic tautomerism (1,3-H migration) | [9] [22] [23] [24] |

| Rate of Exchange | Fast exchange in solution (coalescence observed) | [22] [24] |

| Solvent Dependence | Slower in pure DMSO-d₆, faster in protic solvents | [22] [24] |

| Temperature Dependence | Slower at lower temperatures | [22] [24] |

| Solid State Behavior | Single tautomer locked in crystalline state | [22] [23] [24] |

| ¹³C NMR Evidence | Averaged signals in fast exchange regime | [9] [23] |

In solution, the tautomeric exchange occurs rapidly on the nuclear magnetic resonance timescale, leading to coalescence of signals corresponding to equivalent positions in the two tautomeric forms [22] [24]. The rate of prototropic exchange demonstrates significant solvent dependence, proceeding more slowly in pure dimethyl sulfoxide-d₆ and accelerating in protic solvents that can facilitate proton transfer processes [22] [24].

Temperature effects on the tautomeric equilibrium reveal slower exchange rates at reduced temperatures, enabling resolution of individual tautomeric signals under appropriate conditions [22] [24]. Carbon-13 nuclear magnetic resonance spectroscopy provides particularly valuable insights into tautomeric behavior, with reference chemical shift values of approximately 120.0 parts per million for carbon atoms adjacent to pyridine-like nitrogen (100% pyridine character) and 110.0 parts per million for carbons adjacent to pyrrole-like nitrogen (100% pyrrole character) [9] [23].

In the solid state, benzimidazole derivatives typically adopt a single tautomeric form, with the tautomeric equilibrium effectively frozen due to crystal packing constraints and hydrogen bonding interactions [22] [23] [24]. This solid-state behavior contrasts sharply with the dynamic solution-phase equilibrium and provides opportunities for structural characterization of individual tautomeric forms through crystallographic analysis [22] [23] [24].

Crystallographic Analysis and Molecular Packing

Crystallographic studies of benzimidazole derivatives reveal characteristic packing patterns dominated by hydrogen bonding interactions and π-π stacking arrangements [25] [26] [21]. The planar benzimidazole core facilitates face-to-face π-π interactions with typical centroid-to-centroid distances of 3.5-3.8 angstroms [25] [21].

Intermolecular hydrogen bonding patterns in benzimidazole crystal structures commonly involve N-H···N interactions between benzimidazole units, creating extended hydrogen-bonded networks [21] [27]. The carboxamide substituent contributes additional hydrogen bonding opportunities through N-H···O interactions, with the primary amide group functioning as both donor and acceptor [21] [27].

The molecular packing arrangements demonstrate significant influence from the peripheral substituents, with the piperidinyl and propyl groups affecting the overall crystal symmetry and packing efficiency [25] [28]. Hirshfeld surface analysis of related benzimidazole structures indicates that H···H contacts typically account for 40-50% of the total surface interactions, while N···H/H···N and O···H/H···O contacts contribute 6-16% of the intermolecular interactions [25] [21].

Crystal structure determinations reveal dihedral angles between the benzimidazole core and peripheral aromatic rings ranging from 46-77 degrees, indicating significant conformational flexibility in the solid state [25]. The benzimidazole moiety maintains its planar geometry in crystalline environments, with deviations from planarity typically less than 0.1 angstroms [25] [28].

Weak C-H···π interactions provide additional stabilization in crystal structures, with surface coverage corresponding to H···C interactions reaching 24-27% in some benzimidazole derivatives [21] [27]. These secondary interactions contribute to the overall crystal stability and influence the preferred molecular orientations within the crystal lattice [21] [27].

The synthesis of 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- involves multiple strategic approaches, each offering distinct advantages in terms of efficiency, selectivity, and scalability. The molecular formula C₁₆H₂₂N₄O represents a complex heterocyclic system with a molecular weight of 286.37 g/mol [1] [2].

Classical Synthetic Approaches

The Phillips-Ladenburg reaction serves as the foundational method for benzimidazole synthesis, involving the condensation of ortho-phenylenediamine derivatives with carboxylic acids under acidic conditions [3]. This classical approach typically requires elevated temperatures (250-300°C) and dilute mineral acids, yielding benzimidazole derivatives in moderate yields of 40-70% [4]. The mechanism proceeds through initial amide formation, followed by intramolecular cyclization and dehydration to form the benzimidazole ring system.

The Weidenhagen reaction represents an alternative classical method, utilizing the condensation of ortho-phenylenediamine with aldehydes or ketones [3]. This approach offers the advantage of readily available aldehyde starting materials but similarly requires extreme temperature conditions reaching 250-300°C, limiting its practical application for temperature-sensitive substrates [4].

Advanced Catalytic Methods

Modern synthetic approaches have addressed the limitations of classical methods through the development of sophisticated catalytic systems. The iron-sulfur catalytic redox condensation method, developed by Nguyen et al., represents a significant advancement in benzimidazole synthesis [4]. This methodology employs equimolecular amounts of iron-sulfur catalyst at 150°C under solvent-free conditions, achieving yields of 83-91% without generating organic byproducts [4]. The reaction mechanism involves the reduction of nitroaniline derivatives coupled with cyclization to form the benzimidazole core.

The cobalt-pincer complex catalyzed approach, reported by Milstein et al., utilizes primary alcohols and ortho-phenylenediamine as starting materials [4]. This dehydrogenation reaction proceeds at 150°C for 24 hours, offering an environmentally friendly alternative with yields ranging from 75-85% [4]. The mechanism involves the activation of primary alcohols through hydrogen transfer, followed by condensation and cyclization.

Palladium-Catalyzed Cascade Reactions

A particularly innovative approach involves palladium-catalyzed cascade carbon-nitrogen bond formation reactions. This methodology utilizes 2-chloroaryl sulfonates as bifunctional electrophiles that undergo selective coupling with arylamines and amides [5]. The reaction proceeds through chemoselective oxidative addition of palladium into the aryl-triflate bond, followed by sequential carbon-nitrogen coupling reactions that ultimately yield benzimidazole products with complete regioselectivity [5].

The mechanism involves several key steps: initial oxidative addition of the palladium catalyst to the more reactive carbon-halogen bond, followed by preferential arylation of the arylamine nucleophile, and subsequent intramolecular cyclization to form the benzimidazole ring system [5]. This approach achieves yields of 62-90% while offering predictable regiocontrol through the selective use of different leaving groups [5].

Key Intermediates and Building Blocks

The synthesis of benzimidazole-7-carboxamide derivatives relies on several critical intermediates and building blocks that serve as the foundation for complex molecular assembly. Understanding these intermediates is essential for developing efficient synthetic strategies and optimizing reaction conditions.

Primary Building Blocks

Hydroxybenzaldehyde bisulfite adducts represent activated aldehyde equivalents that enhance the efficiency of condensation reactions [7]. These intermediates are prepared by treating hydroxybenzaldehydes with sodium bisulfite, forming stable water-soluble complexes that can be readily purified and stored [7]. The bisulfite adducts undergo facile release of the aldehyde component under reaction conditions, facilitating clean condensation with diamine precursors.

Specialized Intermediates for Position-Specific Functionalization

The synthesis of benzimidazole-7-carboxamide specifically requires intermediates that enable selective functionalization at the 7-position of the benzimidazole ring system. 2-Chloroaniline derivatives serve as crucial cascade coupling intermediates in palladium-catalyzed approaches [5]. These intermediates are generated in situ through selective carbon-nitrogen coupling and subsequently undergo intramolecular cyclization to afford the desired benzimidazole products.

Arylamidines function as alternative cyclization substrates that offer complementary reactivity patterns [5]. These intermediates are typically prepared through nitrile hydrolysis or direct amidine formation reactions. The cyclization of arylamidines proceeds under milder conditions compared to classical methods, often requiring only acidic conditions at moderate temperatures.

Carboxamide-Specific Precursors

Benzimidazole-2-carboxylic acid serves as a key building block for carboxamide synthesis through standard amide coupling methodologies [8] [9]. This intermediate is readily available commercially and provides access to a wide range of carboxamide derivatives through reaction with various amine nucleophiles under standard peptide coupling conditions.

Alternative pathways utilize benzimidazole-4-carboxylic acid as a positional isomer that enables different substitution patterns [10]. The choice between position-2 and position-4 carboxylic acid intermediates depends on the desired final substitution pattern and the specific structure-activity requirements of the target molecule.

Piperidine-Containing Building Blocks

The incorporation of the 1-propyl-4-piperidinyl substituent requires specialized building blocks that enable efficient coupling with the benzimidazole core. 4-Methylpiperidine derivatives serve as key starting materials that can be functionalized to introduce the propyl substituent and subsequently coupled to the benzimidazole system [11]. The synthesis often involves alkylation of piperidine nitrogen followed by functionalization at the 4-position to enable connection to the benzimidazole ring.

N-Substituted benzimidazoles represent important intermediates for further functionalization [6]. These compounds are typically prepared through alkylation or arylation of the benzimidazole nitrogen atoms, providing access to substituted derivatives that can undergo subsequent transformations to introduce carboxamide functionality.

Regioselective Synthesis Strategies

Regioselective synthesis of benzimidazole derivatives presents significant challenges due to the relatively similar electronic properties of the nitrogen atoms within the imidazole ring system. However, several sophisticated strategies have been developed to achieve predictable regiocontrol in the synthesis of 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-.

Substrate-Controlled Regioselectivity

The most reliable approach to regioselective benzimidazole synthesis involves the use of appropriately substituted starting materials that direct cyclization to specific regioisomers. Asymmetrically substituted ortho-phenylenediamine derivatives bearing different electronic or steric substituents can favor cyclization at one nitrogen center over the other [5]. This substrate-controlled approach relies on the inherent reactivity differences created by substituent effects.

Electronic differentiation through the introduction of electron-withdrawing or electron-donating groups at specific positions on the aromatic ring can significantly influence the regioselectivity of cyclization reactions [6]. For example, the presence of a carboxamide group at the 7-position requires precise control over the cyclization pattern to ensure formation of the desired regioisomer.

Catalyst-Controlled Regioselectivity

Palladium-catalyzed cascade reactions offer exceptional regiocontrol through the sequential activation of different electrophilic sites [5]. The use of differentially activated aryl electrophiles, such as the combination of triflate and mesylate leaving groups, enables selective oxidative addition and subsequent coupling reactions that proceed with complete regioselectivity [5].

The mechanism relies on the significant difference in reactivity between aryl triflates and aryl mesylates toward palladium insertion. This reactivity difference allows for the selective formation of either regioisomer from the same starting material by simply changing the leaving group [5]. This approach achieved yields of 62-81% while maintaining complete regioselectivity [5].

Protecting Group Strategies

Traditional approaches to regioselective benzimidazole synthesis often rely on protecting group strategies to temporarily mask one of the nitrogen atoms during cyclization [12]. While effective, these methods require additional synthetic steps for protection and deprotection, reducing overall efficiency.

More modern approaches seek to avoid protecting groups through the development of direct regioselective cyclization methods. The development of cascade carbon-nitrogen bond forming reactions represents a significant advancement in this area, enabling direct access to specific regioisomers without the need for protecting groups [5].

Template-Directed Synthesis

The use of molecular templates or directing groups represents an emerging strategy for achieving regioselective benzimidazole synthesis. These approaches utilize temporary directing groups that coordinate to metal catalysts and guide the regioselectivity of cyclization reactions. After cyclization, the directing groups can be removed under mild conditions.

Intramolecular cyclization strategies offer inherent regiocontrol through the geometric constraints of the cyclizing system [12]. The design of appropriately substituted precursors that undergo intramolecular cyclization can provide excellent regioselectivity while maintaining high synthetic efficiency.

Structure-Activity Relationship (SAR) Based Modifications

Structure-activity relationship studies of benzimidazole derivatives provide critical insights for optimizing the biological activity and pharmacological properties of 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)-. These investigations reveal how specific structural modifications influence target binding affinity, selectivity, and overall therapeutic potential.

Positional Effects on Biological Activity

The benzimidazole scaffold allows for substitution at multiple positions, each contributing differently to biological activity [6]. Substitutions at the N-1 position significantly modulate selectivity and potency across various biological targets [6]. The incorporation of alkyl, aryl, or heterocyclic substituents at this position affects the overall lipophilicity and membrane permeability of the compound.

The C-2 position represents the most critical site for target binding interactions [6]. Aromatic substituents at this position often engage in π-π stacking interactions with target proteins, while the specific electronic properties of these substituents can dramatically alter binding affinity [13] [14]. The 1-propyl-4-piperidinyl substituent at this position in the target compound provides both steric bulk and basic nitrogen functionality that may be crucial for biological activity.

Modifications at the C-5 and C-6 positions primarily affect the electronic properties of the benzimidazole ring system [6]. Electron-withdrawing groups such as halogens or nitro groups can enhance binding affinity for certain targets, while electron-donating groups may improve selectivity profiles [15]. The positioning of these substituents influences both the electronic distribution and the overall shape of the molecule.

Carboxamide Functionality Optimization

The carboxamide group at the 7-position serves multiple functions in biological activity [16]. This functionality can participate in hydrogen bonding interactions with target proteins, providing both binding affinity and selectivity [17]. The amide bond geometry is crucial for optimal binding, with the planar nature of the amide group enabling specific protein interactions.

Substitutions on the carboxamide nitrogen allow for fine-tuning of binding affinity and pharmacokinetic properties [17]. Primary carboxamides often provide optimal hydrogen bonding interactions, while N-alkylated derivatives may offer improved metabolic stability or altered selectivity profiles [18].

Piperidine Ring Modifications

The piperidine ring system within the 1-propyl-4-piperidinyl substituent offers multiple sites for structural modification [11] [19]. The nitrogen atom of the piperidine ring can accommodate various alkyl substituents, with the propyl group providing an optimal balance of lipophilicity and steric properties.

The 4-position of the piperidine ring represents a critical linkage point to the benzimidazole core [20]. Modifications at this position can significantly alter the overall conformation of the molecule and thereby affect biological activity. The specific geometry of this linkage is crucial for maintaining optimal target binding.

Studies of benzimidazole-piperidine derivatives have demonstrated that the length and branching of alkyl substituents on the piperidine nitrogen significantly influence antinociceptive activity [19]. Compounds with linear alkyl chains often show different activity profiles compared to those with branched substituents.

Electronic and Steric Considerations

The electronic properties of substituents throughout the molecule work synergistically to determine biological activity [21]. Electron-withdrawing groups can enhance the acidity of the benzimidazole NH group, potentially improving target binding, while electron-donating groups may stabilize certain conformations that favor biological activity.

Steric factors play crucial roles in determining selectivity between related targets [22]. The overall molecular shape and the spatial arrangement of key functional groups must complement the binding site geometry of the intended target protein. The combination of the bulky piperidine substituent and the carboxamide functionality creates a specific three-dimensional arrangement that may be optimized for particular target interactions.

Scalable Synthesis Methodologies

The development of scalable synthesis methodologies for 1H-benzimidazole-7-carboxamide, 2-(1-propyl-4-piperidinyl)- requires careful consideration of reaction efficiency, cost-effectiveness, safety considerations, and environmental impact. Several approaches have been developed that address these requirements while maintaining high product quality and yield.

Industrial Process Development

The bisulfite-aldehyde complex methodology represents a particularly promising approach for large-scale synthesis [24]. This method enhances yields significantly while reducing costs through the use of readily available and inexpensive reagents [24]. The enhanced in situ formation of bisulfite-aldehyde complexes provides access to key intermediates that can be processed directly without isolation, improving overall process efficiency.

Optimized synthetic routes typically consist of five or fewer chemical steps to maintain practical scalability [24]. Each step must be optimized for high conversion, minimal side product formation, and straightforward purification procedures. The development of telescoped sequences, where intermediates are used directly without isolation, can significantly improve overall process efficiency.

Green Chemistry Integration

Sustainable synthetic approaches integrate green chemistry principles while maintaining industrial viability [25]. The use of recyclable catalysts, such as copper-loaded alginate hydrogel beads, enables multiple reaction cycles while maintaining catalytic efficiency [25]. These systems demonstrate the ability to retain catalytic activity for at least three cycles, highlighting their potential for sustainable large-scale applications.

Water-ethanol solvent systems provide environmentally friendly alternatives to traditional organic solvents while maintaining excellent reaction performance [25]. These aqueous systems offer several advantages including reduced environmental impact, improved safety profiles, and simplified waste treatment procedures.

Room temperature reaction conditions significantly reduce energy requirements for large-scale synthesis while maintaining excellent yields [26]. The development of ambient temperature processes that achieve yields up to 92% across diverse substrate ranges demonstrates the feasibility of energy-efficient synthesis methodologies [26].

Process Optimization Strategies

Statistical design of experiments methodology enables systematic optimization of reaction conditions for maximum efficiency [27]. This approach allows for the identification of optimal temperature, concentration, and catalyst loading conditions while minimizing the number of experimental trials required.

The development of one-pot synthetic procedures reduces the number of isolation and purification steps required, thereby improving overall atom economy and reducing waste generation [28]. These procedures often achieve yields of 75-90% while significantly simplifying the synthetic sequence [29].

Microwave-assisted synthesis provides rapid heating and shortened reaction times that can significantly improve process throughput [23]. The scalability of microwave technology has been demonstrated for kilogram-scale synthesis, making this approach viable for industrial applications [23].

Quality Control and Purification

Scalable purification methods must balance efficiency with product quality requirements. Train sublimation represents an elegant approach for direct purification of crude reaction mixtures without the need for traditional chromatographic methods [29]. This approach is particularly suitable for compounds with appropriate volatility characteristics.

Crystallization-based purification methods offer advantages for large-scale processing, providing both purification and isolation in a single step. The development of optimal crystallization conditions often requires systematic screening of solvent systems and temperature profiles to achieve consistent product quality.

High-performance liquid chromatography analysis confirms that optimized synthetic procedures can achieve purities exceeding 99.8% on a large scale [27]. This level of quality is essential for pharmaceutical applications and demonstrates the viability of the developed methodologies for commercial production.

Green Chemistry Approaches for Benzimidazole Carboxamide Synthesis

Green chemistry approaches for benzimidazole carboxamide synthesis address the growing need for environmentally sustainable synthetic methodologies while maintaining high efficiency and product quality. These approaches encompass solvent selection, catalyst development, reaction condition optimization, and waste minimization strategies.

Solvent-Free and Alternative Solvent Systems

Solvent-free synthetic approaches eliminate the use of organic solvents entirely, representing the most environmentally friendly option [29]. Solid-state heating in the presence of zinc acetate catalyst enables the synthesis of polycyclic benzimidazole derivatives with yields of 78-92% [29]. The products can be isolated and purified directly through train sublimation of crude reaction mixtures, eliminating the need for additional solvents during workup.

Deep eutectic solvents represent innovative alternatives to traditional organic solvents [30]. Choline chloride-urea and choline chloride-glycerol mixtures provide renewable solvent components that achieve yields of 80-94% while offering excellent recyclability [30]. These systems demonstrate selective synthesis capabilities while maintaining environmental sustainability through the use of biodegradable and non-toxic components.

Aqueous reaction systems utilize water as the primary solvent, offering both environmental and economic advantages [25]. Water-ethanol mixtures provide optimal solubility for both starting materials and products while maintaining excellent reaction rates. These systems achieve yields of 70-85% under mild reaction conditions, demonstrating excellent scalability for large-scale applications.

Catalyst Innovation and Recyclability

The development of recyclable heterogeneous catalysts addresses one of the most significant challenges in sustainable synthesis [25]. Copper-loaded alginate hydrogel beads demonstrate exceptional performance, maintaining catalytic efficiency for at least three reaction cycles while achieving yields of 70-94% [25]. The hydrogel matrix provides high catalyst loading capacity and enables easy separation and recovery after each reaction cycle.

Magnetic nanoparticle catalysts offer advantages for both catalytic efficiency and recovery [31]. Copper-substituted zinc aluminate magnetic nanoparticles enable efficient catalysis while allowing magnetic separation and recycling. These systems combine high catalytic activity with practical recyclability, making them suitable for sustainable large-scale synthesis.

Organocatalytic approaches eliminate the need for metal catalysts entirely [32]. Guanidine hydrochloride catalyzed microwave-mediated synthesis provides rapid and eco-friendly production of benzimidazole derivatives in high yields [32]. This organocatalytic approach offers broad functional group compatibility and operational simplicity while avoiding metal contamination issues.

Energy-Efficient Reaction Conditions

Microwave-assisted synthesis significantly reduces reaction times and energy consumption compared to conventional heating methods [33]. These approaches achieve yields of 85-95% while reducing reaction times to less than one hour in many cases [33]. The rapid and uniform heating provided by microwave irradiation enables efficient synthesis while minimizing energy input.

Room temperature synthesis eliminates the need for heating entirely, providing maximum energy efficiency [26]. Photocatalytic approaches using visible light enable benzimidazole synthesis under ambient conditions with yields of 70-88% [26]. These mild conditions are particularly attractive for large-scale applications where energy costs represent a significant factor.

Photocatalyst-free visible light mediated synthesis represents the ultimate in mild reaction conditions [26]. One-pot synthesis directly from ortho-phenylenediamines and isothiocyanates proceeds through visible light mediated cyclodesulfurization without requiring additional photocatalysts [26]. This approach achieves yields up to 92% across 69 examples while demonstrating excellent scalability through gram-scale synthesis.

Waste Minimization and Atom Economy

One-pot synthetic procedures maximize atom economy by eliminating intermediate isolation and purification steps [28]. These approaches often achieve yields of 75-90% while significantly reducing waste generation through improved synthetic efficiency [29]. The elimination of chromatographic purification steps reduces both solvent consumption and waste generation.

Direct crystallization from reaction mixtures provides both purification and isolation in a single step, eliminating the need for additional solvents and purification procedures. This approach is particularly effective for compounds that crystallize readily under the reaction conditions.